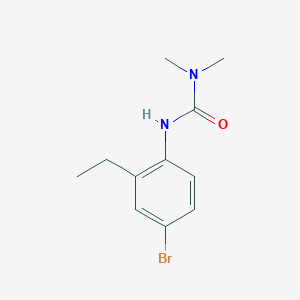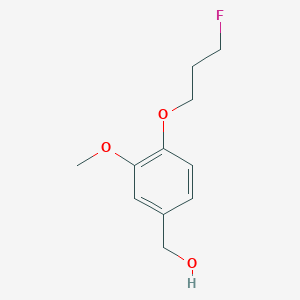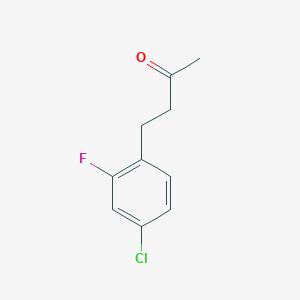![molecular formula C13H18BrN B1406017 N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine CAS No. 1512002-20-8](/img/structure/B1406017.png)
N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine
Overview
Description
N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine is a cyclic amine compound with a molecular formula of C11H17BrN. This compound is a versatile chemical that has a variety of applications in scientific research and lab experiments. It is a colorless liquid with a boiling point of 212 °C, a melting point of -30 °C, and a molecular weight of 230.20 g/mol. N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine has been used in a variety of studies to investigate its biochemical and physiological effects.
Scientific Research Applications
PET Imaging and Neurodegenerative Disorders
A derivative of N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine was investigated for its potential as a PET imaging agent targeting NMDA receptors, which are crucial in learning, memory, and implicated in neurodegenerative disorders like Alzheimer's disease. This study developed a new PET ligand with high yield, able to enter the brain and bind to the NR2B subunit-containing NMDAr in rodents, though its application might be limited due to high sigma-1 receptor binding (Christiaans et al., 2014).
Chemical Synthesis and Biological Activity Screening
Novel N-(α-bromoacyl)-α-amino esters, structurally related to N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine, were synthesized and screened for cytotoxic, antiinflammatory, and antibacterial activity. These compounds showed low cytotoxicity and lack of antibacterial and anti-inflammatory activity at tested concentrations, making them potential candidates for incorporation into prodrugs (Yancheva et al., 2015).
Synthesis and Analytical Characterization
Another related study focused on the synthesis and characterization of various N-alkyl-arylcyclohexylamines, which include compounds similar to N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine. These compounds are perceived as ketamine-like dissociative substances, acting predominantly via antagonism of the NMDA receptor. This research aids in identifying new substances of abuse (Wallach et al., 2016).
Antimicrobial and Cytotoxic Activity of Derivatives
In a study focused on benzimidazole derivatives, compounds structurally related to N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine demonstrated antibacterial and cytotoxic activity. This suggests potential applications in developing new antimicrobial agents (Noolvi et al., 2014).
properties
IUPAC Name |
N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-10-6-7-11(8-13(10)14)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMWMPSISQWJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405940.png)


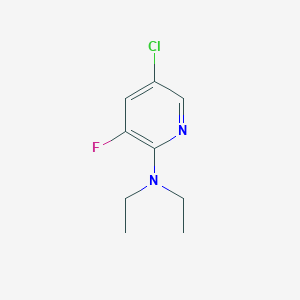
![4-[3-(Propan-2-yloxy)phenyl]benzaldehyde](/img/structure/B1405945.png)
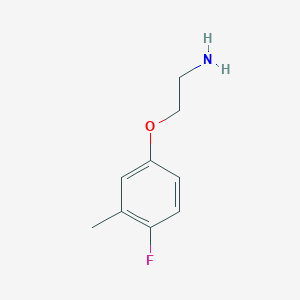
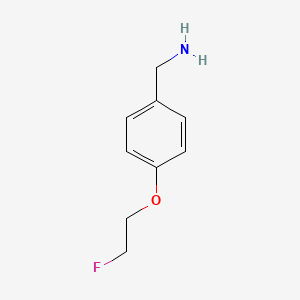
amine](/img/structure/B1405951.png)
